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molecular formula C12H15NO5 B8428407 Ethyl 3-acetylamino-3-(2-furylcarbonyl)propionate CAS No. 88352-45-8

Ethyl 3-acetylamino-3-(2-furylcarbonyl)propionate

Cat. No. B8428407
M. Wt: 253.25 g/mol
InChI Key: YKQQIEOUEZZSQC-UHFFFAOYSA-N
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Patent
US04642313

Procedure details

2.6 g of N-acetyl-(2-furylcarbonyl)methylamine, 0.74 g of 61% sodium hydride and 2.9 g of ethyl bromoacetate are treated in the same manner as described in Preparation 1-(2). 1.6 g of ethyl 3-acetylamino-3-(2-furylcarbonyl)propionate are thereby obtained. Yield: 41%
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])(=[O:3])[CH3:2].[H-].[Na+].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>>[C:1]([NH:4][CH:5]([C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)C=1OC=CC1
Name
Quantity
0.74 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.9 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(2)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(CC(=O)OCC)C(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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